molecular formula C24H54B3N3 B14411917 2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane CAS No. 83183-14-6

2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane

Cat. No.: B14411917
CAS No.: 83183-14-6
M. Wt: 417.1 g/mol
InChI Key: HMXSUSANULZODA-UHFFFAOYSA-N
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Description

2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane is a complex organic compound characterized by its unique structure, which includes both tributyl and tri-tert-butyl groups attached to a triazatriborinane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane typically involves the reaction of tributylborane with tri-tert-butyltriazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boron-oxygen compounds.

    Reduction: Reduction reactions can convert it into simpler boron-containing compounds.

    Substitution: The compound can undergo substitution reactions where one or more of its groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is used in the production of advanced materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which 2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylphenol: This compound is structurally similar but lacks the boron component.

    1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Another similar compound with different functional groups.

Uniqueness

2,4,6-Tributyl-1,3,5-tri-tert-butyl-1,3,5,2,4,6-triazatriborinane is unique due to its combination of boron and triazine components, which confer distinct chemical and biological properties not found in other similar compounds .

Properties

CAS No.

83183-14-6

Molecular Formula

C24H54B3N3

Molecular Weight

417.1 g/mol

IUPAC Name

2,4,6-tributyl-1,3,5-tritert-butyl-1,3,5,2,4,6-triazatriborinane

InChI

InChI=1S/C24H54B3N3/c1-13-16-19-25-28(22(4,5)6)26(20-17-14-2)30(24(10,11)12)27(21-18-15-3)29(25)23(7,8)9/h13-21H2,1-12H3

InChI Key

HMXSUSANULZODA-UHFFFAOYSA-N

Canonical SMILES

B1(N(B(N(B(N1C(C)(C)C)CCCC)C(C)(C)C)CCCC)C(C)(C)C)CCCC

Origin of Product

United States

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